molecular formula C9H17NO B1457694 Cyclobutyl(oxolan-2-yl)methanamine CAS No. 1600767-39-2

Cyclobutyl(oxolan-2-yl)methanamine

Cat. No. B1457694
CAS RN: 1600767-39-2
M. Wt: 155.24 g/mol
InChI Key: HQFXMIBPOZEPTP-UHFFFAOYSA-N
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Description

Cyclobutyl(oxolan-2-yl)methanamine is a chemical compound with the CAS Number: 1600767-39-2 . It has a molecular weight of 155.24 and its IUPAC name is cyclobutyl(tetrahydrofuran-2-yl)methanamine .


Molecular Structure Analysis

The InChI code for Cyclobutyl(oxolan-2-yl)methanamine is 1S/C9H17NO/c10-9(7-3-1-4-7)8-5-2-6-11-8/h7-9H,1-6,10H2 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

Cyclobutyl(oxolan-2-yl)methanamine is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Chemical Research

Cyclobutyl(oxolan-2-yl)methanamine is a chemical compound with the CAS Number: 1600767-39-2 . It is often used in chemical research due to its unique structure and properties. It has a molecular weight of 155.24 and a predicted boiling point of 243.3±13.0 °C .

Cancer Research

Cyclobutyl(oxolan-2-yl)methanamine might have potential applications in cancer research. For instance, it could be used in the development of inhibitors for Lysyl Oxidase (LOX) . LOX is a secreted copper-dependent amine oxidase that cross-links collagens and elastin in the extracellular matrix and is a critical mediator of tumor growth and metastatic spread . Therefore, inhibiting LOX could potentially help in the treatment of cancer.

Drug Discovery

Given its potential role in inhibiting LOX, Cyclobutyl(oxolan-2-yl)methanamine could be used in drug discovery efforts aimed at finding new anti-cancer therapies . The compound could serve as a starting point for the development of new drugs with improved potency, selectivity, and pharmacokinetic properties.

Biochemistry

In biochemistry, Cyclobutyl(oxolan-2-yl)methanamine could be used to study the function and regulation of LOX and other similar enzymes . This could provide valuable insights into the role of these enzymes in various biological processes, including cell growth, tissue repair, and disease progression.

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

cyclobutyl(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c10-9(7-3-1-4-7)8-5-2-6-11-8/h7-9H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFXMIBPOZEPTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2CCCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl(oxolan-2-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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